molecular formula C9H8N4 B14044574 1,4-Dimethyl-1H-1,2,3-benzotriazole-5-carbonitrile

1,4-Dimethyl-1H-1,2,3-benzotriazole-5-carbonitrile

Cat. No.: B14044574
M. Wt: 172.19 g/mol
InChI Key: XNRJOIARHICDRP-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-1,2,3-benzotriazole-5-carbonitrile is a heterocyclic compound that belongs to the benzotriazole family. Benzotriazoles are known for their diverse applications in medicinal chemistry, material science, and as corrosion inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-1H-1,2,3-benzotriazole-5-carbonitrile typically involves the reaction of 1,4-dimethyl-1H-1,2,3-benzotriazole with a suitable nitrile source under controlled conditions. One common method involves the use of acetonitrile as the nitrile source in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethyl-1H-1,2,3-benzotriazole-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1H-1,2,3-benzotriazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-1H-1,2,3-benzotriazole-5-carbonitrile is unique due to the presence of both dimethyl and nitrile groups, which confer distinct electronic and steric properties. These modifications enhance its reactivity and potential for diverse applications compared to its parent compound .

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

1,4-dimethylbenzotriazole-5-carbonitrile

InChI

InChI=1S/C9H8N4/c1-6-7(5-10)3-4-8-9(6)11-12-13(8)2/h3-4H,1-2H3

InChI Key

XNRJOIARHICDRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=NN2C)C#N

Origin of Product

United States

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